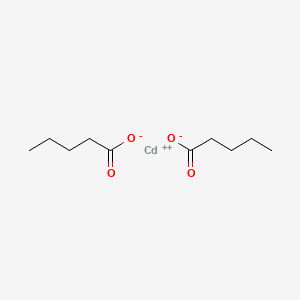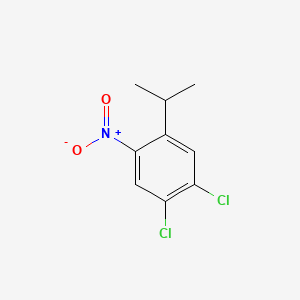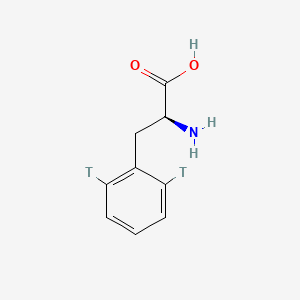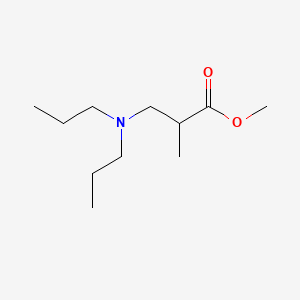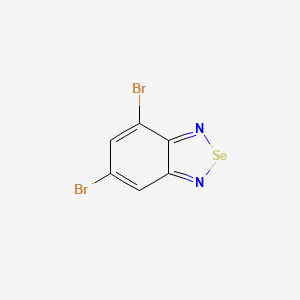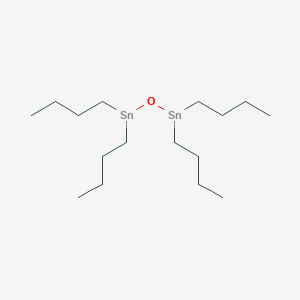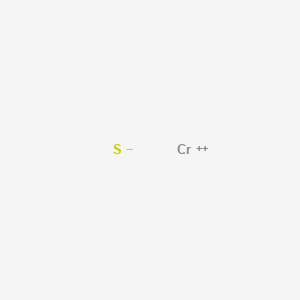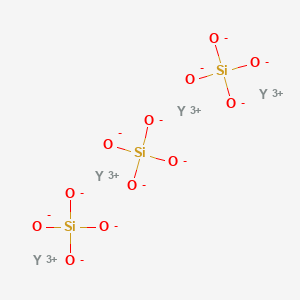
yttrium(3+);trisilicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrium(3+);trisilicate is a compound consisting of yttrium ions (Y³⁺) and trisilicate ions (Si₃O₉⁶⁻). Yttrium is a rare earth element with the atomic number 39, known for its applications in various high-tech fields. Trisilicate is a silicate ion with three silicon atoms. The combination of yttrium and trisilicate forms a compound with unique properties that make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Yttrium(3+);trisilicate can be synthesized through various methods, including sol-gel processes, solid-state reactions, and hydrothermal synthesis. One common method involves the reaction of yttrium nitrate with sodium trisilicate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by precipitation and calcination to obtain the final product.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide (Y₂O₃) with silicon dioxide (SiO₂) and heating the mixture to high temperatures (above 1000°C) to form the desired compound. The process may also involve the use of fluxes to facilitate the reaction and improve the yield.
化学反应分析
Types of Reactions
Yttrium(3+);trisilicate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form yttrium oxide and silicon dioxide.
Reduction: Can be reduced by strong reducing agents to form elemental yttrium and silicon.
Substitution: Reacts with other metal ions to form different metal silicates.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or carbon at high temperatures.
Substitution: Typically occurs in aqueous solutions with metal salts.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂).
Reduction: Elemental yttrium (Y) and silicon (Si).
Substitution: Various metal silicates depending on the substituting metal.
科学研究应用
Yttrium(3+);trisilicate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Employed in bioimaging and as a contrast agent in medical imaging techniques.
Medicine: Utilized in radiotherapy for cancer treatment due to its radioactive isotopes.
Industry: Applied in the production of advanced ceramics, optical fibers, and electronic devices.
作用机制
The mechanism by which yttrium(3+);trisilicate exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In medical imaging, this compound enhances contrast by interacting with biological tissues and emitting detectable signals. In radiotherapy, the radioactive isotopes of yttrium deliver targeted radiation to cancer cells, causing cellular damage and inhibiting tumor growth.
相似化合物的比较
Similar Compounds
Yttrium oxide (Y₂O₃): A common yttrium compound used in ceramics and phosphors.
Yttrium aluminum garnet (YAG): Used in lasers and optical applications.
Yttrium nitrate (Y(NO₃)₃): Utilized in various chemical syntheses and as a precursor for other yttrium compounds.
Uniqueness
Yttrium(3+);trisilicate is unique due to its combination of yttrium and trisilicate ions, which imparts specific properties such as high thermal stability and catalytic activity. Its ability to form stable complexes with various reagents makes it valuable in diverse applications, from catalysis to medical imaging.
属性
CAS 编号 |
13701-72-9 |
|---|---|
分子式 |
O12Si3Y4 |
分子量 |
631.87 g/mol |
IUPAC 名称 |
yttrium(3+);trisilicate |
InChI |
InChI=1S/3O4Si.4Y/c3*1-5(2,3)4;;;;/q3*-4;4*+3 |
InChI 键 |
YPHUCAYHHKWBSR-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Y+3].[Y+3].[Y+3].[Y+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
